Cas no 824968-17-4 (1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-)
824968-17-4 structure
Product Name:1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-
CAS No:824968-17-4
MF:C18H12F3N3
MW:327.303194046021
CID:689711
PubChem ID:11393265
Update Time:2025-04-19
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-
- 3-methyl-5-[2-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline
- DTXSID00464562
- SCHEMBL4710870
- YPGRUYTXOBVXGG-UHFFFAOYSA-N
- 824968-17-4
-
- Inchi: 1S/C18H12F3N3/c1-10-15-17(24-23-10)12-7-3-2-6-11(12)16(22-15)13-8-4-5-9-14(13)18(19,20)21/h2-9H,1H3,(H,23,24)
- InChI Key: YPGRUYTXOBVXGG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C1C2C=CC=CC=2C2C(=C(C)NN=2)N=1)(F)F
Computed Properties
- Exact Mass: 327.09833188g/mol
- Monoisotopic Mass: 327.09833188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 41.6Ų
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
824968-17-4 (1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-) Related Products
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